molecular formula C14H15N5OS2 B5741489 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 883546-31-4

7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B5741489
CAS No.: 883546-31-4
M. Wt: 333.4 g/mol
InChI Key: BBUOBJZATCZBPW-UHFFFAOYSA-N
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Description

The compound 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains a triazole and thiazolopyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the construction of the thiazolopyrimidine core. Common reagents used in these reactions include propargyl bromide, sodium azide, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents such as acetone and catalysts like potassium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or thiazolopyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or thiazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazolopyrimidine rings .

Scientific Research Applications

7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one:

Mechanism of Action

The mechanism of action of 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazole and thiazolopyrimidine moieties may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other triazole and thiazolopyrimidine derivatives. Examples include:

  • 5-(4-ethyl-4H-1,2,4-triazol-3-yl)-2-thioxo-1,3-thiazolidin-4-one
  • 4-(cyclopropylmethyl)-5-(4-ethyl-4H-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

7-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c1-2-18-12(9-3-4-9)16-17-14(18)22-8-10-7-11(20)19-5-6-21-13(19)15-10/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUOBJZATCZBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117380
Record name 7-[[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-5H-thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-31-4
Record name 7-[[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-5H-thiazolo[3,2-a]pyrimidin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-5H-thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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